Etoposide 3',4'-Quinone Etoposide 3',4'-Quinone Etoposide-quinone is a major metabolite of anticancer drug etoposide, which may contribute to the development of secondary acute myeloid leukemias in some etoposide patients. Etoposide-quinone is a covalent poison of human topoisomerase IIb, which induces four times more topoisomerase IIb mediated DNA cleavage than etoposide. Etoposide-quinone is a potent (IC50 = 7 μM) irreversible inhibitor of TCPTP protein tyrosine phosphatase that increases STAT1 tyrosine phosphorylation and contributes to etoposide dependent leukemogenesis.

Brand Name: Vulcanchem
CAS No.: 105016-65-7
VCID: VC20799617
InChI: InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1
SMILES: CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O
Molecular Formula: C28H28O13
Molecular Weight: 572.5 g/mol

Etoposide 3',4'-Quinone

CAS No.: 105016-65-7

Cat. No.: VC20799617

Molecular Formula: C28H28O13

Molecular Weight: 572.5 g/mol

* For research use only. Not for human or veterinary use.

Etoposide 3',4'-Quinone - 105016-65-7

Specification

Description Etoposide-quinone is a major metabolite of anticancer drug etoposide, which may contribute to the development of secondary acute myeloid leukemias in some etoposide patients. Etoposide-quinone is a covalent poison of human topoisomerase IIb, which induces four times more topoisomerase IIb mediated DNA cleavage than etoposide. Etoposide-quinone is a potent (IC50 = 7 μM) irreversible inhibitor of TCPTP protein tyrosine phosphatase that increases STAT1 tyrosine phosphorylation and contributes to etoposide dependent leukemogenesis.

CAS No. 105016-65-7
Molecular Formula C28H28O13
Molecular Weight 572.5 g/mol
IUPAC Name 5-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione
Standard InChI InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1
Standard InChI Key SBLYXIKLMHGUJZ-FMEAWWTOSA-N
Isomeric SMILES C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O
SMILES CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O
Canonical SMILES CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator